An In-depth Technical Guide to 1H,1H-Perfluoropentylamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1H,1H-Perfluoropentylamine for Researchers and Drug Development Professionals
An Introduction to a Key Fluorinated Building Block
1H,1H-Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a fluorinated organic compound that holds significant interest for researchers, scientists, and professionals in the field of drug development. Its unique properties, derived from the presence of a perfluorinated carbon chain, make it a valuable building block in the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The strategic incorporation of fluorine into drug candidates can markedly influence their metabolic stability, membrane permeability, and binding affinity, making fluorinated amines like 1H,1H-Perfluoropentylamine a key area of investigation in medicinal chemistry.[1][2][3]
This technical guide provides a comprehensive overview of the core properties, and characteristics of 1H,1H-Perfluoropentylamine, including its physicochemical data, safety and handling protocols, and a discussion of its potential applications in drug discovery.
Core Properties and Characteristics
1H,1H-Perfluoropentylamine is a primary amine with a five-carbon chain where nine hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts distinct chemical and physical properties.
Table 1: Physicochemical Properties of 1H,1H-Perfluoropentylamine
| Property | Value | Reference(s) |
| CAS Number | 355-27-1 | [4] |
| Molecular Formula | C₅H₄F₉N | [4] |
| Molecular Weight | 249.08 g/mol | [4] |
| Boiling Point | 87 °C | [5] |
| Density | 1.519 g/cm³ (at 20 °C) | [5] |
| Flash Point | 20.0 ± 18.0 °C | [5] |
Synthesis and Purification
While specific, detailed, and publicly available experimental protocols for the synthesis of 1H,1H-Perfluoropentylamine are limited, general methodologies for the preparation of fluorinated amines can be adapted. These methods often involve the reduction of a corresponding fluorinated nitrile or amide.
General Synthesis Approach: Reductive Amination
A common strategy for synthesizing primary amines is through reductive amination of aldehydes or ketones.[6][7] In the context of 1H,1H-Perfluoropentylamine, this would likely involve the reduction of a perfluorinated aldehyde or ketone precursor.
Purification of Fluorinated Amines
Purification of fluorinated amines often presents challenges due to their unique physical properties. Standard chromatographic techniques may require optimization. One common approach involves the following steps:
-
Acid-Base Extraction: The amine can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction with an organic solvent.
-
Basification: The aqueous layer is then treated with a base to regenerate the free amine.
-
Extraction: The free amine is extracted back into an organic solvent.
-
Drying and Concentration: The organic layer is dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[4]
For amines that are sensitive to acid, protection of the amine group (e.g., as a Boc-carbamate) prior to purification by column chromatography can be an effective strategy. The protecting group can then be removed to yield the pure amine.[4]
Spectroscopic Analysis
1H NMR Spectroscopy
The 1H NMR spectrum of 1H,1H-Perfluoropentylamine is expected to be relatively simple. The protons on the carbon adjacent to the nitrogen (the α-carbon) will be the most deshielded and will likely appear as a multiplet due to coupling with the adjacent CF₂ group. The protons of the amine group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[3][5][8][9][10]
13C NMR Spectroscopy
The 13C NMR spectrum of fluorinated compounds can be complex due to carbon-fluorine coupling.[11][12][13][14] The carbon atoms bonded to fluorine will exhibit splitting, with the magnitude of the coupling constant (¹JCF) being quite large. The carbon attached to the nitrogen will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations, as well as strong C-F stretching absorptions, which are expected in the fingerprint region.[15][16]
Mass Spectrometry
In mass spectrometry, 1H,1H-Perfluoropentylamine would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small fluorine-containing fragments and cleavage of the carbon-carbon bonds.[17][18][19]
Safety and Handling
1H,1H-Perfluoropentylamine is classified as a hazardous substance.
Table 2: GHS Hazard Information for 1H,1H-Perfluoropentylamine
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
Source: PubChem CID 2769669[20]
Experimental Handling Protocol
Due to its hazardous nature, strict safety protocols must be followed when handling 1H,1H-Perfluoropentylamine.
Applications in Drug Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][21] Fluorinated building blocks like 1H,1H-Perfluoropentylamine are valuable for this purpose.
Improving Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[22][23] By strategically placing a perfluorinated moiety, the metabolic stability of a drug candidate can be significantly increased, leading to a longer half-life in the body.
Enhancing Membrane Permeability
The lipophilicity of a molecule is a key determinant of its ability to cross cell membranes. The introduction of fluorine can increase lipophilicity, which may improve the absorption and distribution of a drug.
Modulating pKa
The strongly electron-withdrawing nature of the perfluoroalkyl group can lower the pKa of a nearby amine. This can be a useful tool for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
While specific examples of drugs synthesized directly from 1H,1H-Perfluoropentylamine are not widely reported in the public domain, its potential as a building block for creating novel fluorinated pharmaceuticals is clear. Researchers can utilize its primary amine functionality for further chemical elaboration to construct more complex molecules with desirable drug-like properties.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activity and any associated signaling pathways for 1H,1H-Perfluoropentylamine. As a short-chain per- and polyfluoroalkyl substance (PFAS), its toxicological profile warrants careful consideration. Some studies on other short-chain PFAS have investigated their potential to interact with various biological pathways, but direct evidence for 1H,1H-Perfluoropentylamine is not available.[2]
Further research, including in vitro and in vivo studies, is necessary to elucidate the biological effects of this compound.[19][24][25] Such studies would be crucial for assessing its suitability as a building block in drug candidates and for understanding its potential toxicological implications.
Conclusion
1H,1H-Perfluoropentylamine is a fluorinated building block with distinct physicochemical properties that make it an attractive component for the synthesis of novel compounds in the field of drug discovery. Its high fluorine content can impart increased metabolic stability and modulate the lipophilicity and pKa of parent molecules. However, the lack of detailed experimental and biological data necessitates further research to fully characterize its potential and ensure its safe and effective use. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the applications of this and similar fluorinated amines.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. scbt.com [scbt.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 14. jeol.com [jeol.com]
- 15. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uni-saarland.de [uni-saarland.de]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 24. researchgate.net [researchgate.net]
- 25. A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
